Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate is a chemical compound with a molecular formula of C13H12O4 It is a member of the furan family, characterized by a furan ring fused with a carboxylate group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate
- Ethyl 4-chloro-5-formyl-2-phenylamino-furan-3-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate is unique due to its specific structural features, such as the presence of both a furan ring and a phenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 4-oxo-2-phenyl-4,5-dihydrofuran-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C13H12O4 and a molecular weight of approximately 232.23 g/mol. The compound features a unique furan ring structure that includes a phenyl group and an ester functional group, contributing to its reactivity and potential applications in various fields, including medicinal chemistry.
Induction of Apoptosis
Research indicates that this compound exhibits potent anti-cancer properties by inducing apoptosis in cancer cell lines, particularly in promyelocytic leukemia HL-60 cells. The proposed mechanism involves several key biochemical pathways:
- Caspase Activation : The compound activates caspase-3, an essential enzyme in the apoptosis pathway, leading to programmed cell death.
- Intracellular Calcium Levels : It increases intracellular calcium levels, which play a significant role in apoptosis signaling.
- Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, which can induce oxidative stress and trigger apoptotic pathways.
- Mitochondrial Membrane Potential : Changes in mitochondrial membrane potential are observed, indicating mitochondrial involvement in the apoptotic process.
- Bcl-2 Family Proteins : The compound downregulates Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), further promoting apoptosis.
Case Studies and Experimental Data
A series of studies have demonstrated the biological activity of this compound:
Study | Key Findings |
---|---|
Study 1 | Induced apoptosis in HL-60 cells with a cytotoxic concentration of approximately 23.5 µM. |
Study 2 | Increased intracellular calcium and ROS levels; decreased mitochondrial membrane potential and Bcl-2 expression. |
Study 3 | Exhibited anti-proliferative effects against various cancer cell lines, including cervical cancer cells. |
Pharmacological Applications
This compound has shown promise as a potential therapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Its applications include:
- Cancer Therapy : Targeting leukemia and potentially other cancers through its apoptotic mechanisms.
- Drug Development : Serving as a lead compound for synthesizing more potent derivatives with enhanced biological activity.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 4-oxo-2-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)11-10(14)8-17-12(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
PZFMVXNGICRKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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